molecular formula C21H19N3O5S B11667937 N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide

Cat. No.: B11667937
M. Wt: 425.5 g/mol
InChI Key: LMCLEZUDHWQURT-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C16H17N3O5S. It is characterized by the presence of a sulfonamide group, a nitro group, and a methylphenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as pyridine. This reaction forms the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.

Major Products

    Reduction: The major product would be N-(4-Methylphenyl)-2-[N-(3-aminophenyl)benzenesulfonamido]acetamide.

    Substitution: The products would vary depending on the nucleophile used in the reaction.

Scientific Research Applications

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N’-(3-nitrophenyl)urea: Similar structure but contains a urea group instead of a sulfonamide group.

    N-(4-Methylphenyl)-N’-(3-nitrophenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

Uniqueness

N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to the presence of both a sulfonamide group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19N3O5S/c1-16-10-12-17(13-11-16)22-21(25)15-23(18-6-5-7-19(14-18)24(26)27)30(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25)

InChI Key

LMCLEZUDHWQURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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